5-Ethoxyindole

Lipophilicity LogP Membrane permeability

Researchers developing GPCR-targeted CNS ligands require indole building blocks with defined regiochemistry and batch-to-batch lipophilicity for reproducible SAR data. 5-Ethoxyindole (CAS 10501-17-4) resolves this: • 5-Ethoxy substituent directs electrophilic aromatic substitution; validated in dopamine D₂ ligand synthesis (Kᵢ = 151 nM, D2AAK1₃). • LogP 2.57-2.59 enables BBB penetration; ~0.9-unit increase vs. 5-hydroxyindole, distinct steric profile vs. 5-methoxy analogs. • Scalable: 90% isolated yield from 5-hydroxyindole ethylation; commercial availability up to 500 kg for pilot-plant validation.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 10501-17-4
Cat. No. B077456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxyindole
CAS10501-17-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3
InChIKeyIEKPDICCMASELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxyindole Technical Specifications and Identity


5-Ethoxyindole (CAS 10501-17-4, molecular formula C₁₀H₁₁NO, molecular weight 161.20 g/mol) is an alkylated indole derivative featuring an ethoxy substituent at the 5-position of the bicyclic indole scaffold . This substitution pattern distinguishes it from the naturally occurring 5-hydroxyindole and the endogenous hormone metabolite 5-methoxyindole (melatonin core) [1]. The compound appears as a crystalline solid with a reported melting point of 35–36 °C, boiling point of 309 °C at 760 mmHg, density of 1.132 g/cm³ (predicted), and calculated LogP of approximately 2.57–2.59 [2]. 5-Ethoxyindole serves as a synthetic intermediate and pharmacophore scaffold in medicinal chemistry research, particularly for the development of serotonin receptor ligands, tryptamine analogs, and dopamine receptor-targeting compounds .

Workflow Synthetic intermediate for indole pharmacophore scaffolds
Selection 5-ethoxy substitution provides lipophilicity and regiochemical control
Use Context Medicinal chemistry, GPCR ligand design, cosmetic dye research

Why 5-Ethoxyindole Differs from Structural Analogs


Substituting 5-ethoxyindole with its 5-methoxy or 5-hydroxy analogs introduces quantifiable differences in lipophilicity and synthetic utility that alter experimental outcomes. The ethoxy substituent (OC₂H₅) increases LogP by approximately 0.9 units relative to 5-hydroxyindole and provides distinct steric and electronic effects compared to the methoxy (OCH₃) group [1]. These physicochemical differences directly impact membrane permeability in cellular assays, reactivity in electrophilic substitution reactions, and crystallization behavior . Furthermore, 5-ethoxyindole derivatives have demonstrated specific receptor-binding profiles—exemplified by the D2AAK1₃ compound with human dopamine D₂ receptor affinity (Kᵢ = 151 nM)—that are not replicated by analogs bearing alternative 5-position substituents due to structure-activity relationship constraints within the indole pharmacophore [2]. For synthetic routes requiring subsequent deprotection, the ethoxy group offers distinct cleavage conditions (BBr₃ or strong acid) compared to benzyloxy protecting groups, affecting reaction compatibility [3].

5-Ethoxyindole
Reported LogP ~2.57 supports higher membrane partitioning in cell-based assays; distinct reactivity in electrophilic substitution
5-Hydroxyindole
LogP ~1.6–1.7 may not replicate lipophilicity-driven distribution; hydrogen-bond donor alters pharmacophore SAR
5-Ethoxyindole
Ether cleavage requires BBr₃ or strong acid; documented D₂ receptor ligand affinity (nanomolar range) in derived compound
5-Methoxyindole
Methoxy group may shift receptor-binding profile; different deprotection conditions may limit synthetic route compatibility
5-Ethoxyindole
Patent-distinct dyeing properties claimed for keratin applications; crystalline form facilitates purification
5-Benzyloxyindole
Benzyl-protected analog typically lower synthetic yield; different steric bulk may alter cyclization regioselectivity

Quantitative Evidence for Selecting 5-Ethoxyindole


Lipophilicity Compared with Hydroxy and Methoxy Analogs

5-Ethoxyindole exhibits a calculated LogP of 2.57–2.59, representing a significant increase in lipophilicity relative to 5-hydroxyindole (LogP approximately 1.6–1.7) and a modest increase compared to 5-methoxyindole (LogP approximately 2.0–2.1) [1]. This difference arises from the additional methylene unit in the ethoxy substituent, which enhances hydrophobic interactions without substantially altering hydrogen-bonding capacity .

Lipophilicity vs. analogs
Cross-study comparable
LogP 2.57–2.59
Δ +0.9 vs 5-OH-indole
Δ +0.5 vs 5-MeO-indole
Calculated (ACD/Labs)
Reported higher LogP may support membrane permeability review
pH-independent calculation; experimental validation advised
Lipophilicity LogP Membrane permeability Drug design

Synthetic Yield Advantage in Alkylation

Synthesis of 5-ethoxyindole via alkylation of 5-hydroxyindole with iodoethane in the presence of K₂CO₃ in acetone proceeds with 90% isolated yield under optimized conditions (50 °C, argon atmosphere) . This compares favorably to reported yields for analogous 5-benzyloxyindole synthesis (typically 75–85% under comparable conditions) and reflects the favorable reactivity profile of ethyl iodide versus bulkier alkylating agents [1].

Synthetic yield
Cross-study comparable
90% isolated yield
Supports cost-efficiency review for scale-up route selection
K₂CO₃/acetone, 50°C; compared to 75–85% for benzyl analog
Synthesis yield Alkylation Process chemistry 5-Hydroxyindole

Dopamine D₂ Receptor Affinity of Derived Ligand

The 5-ethoxyindole-derived compound D2AAK1₃ (3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole) exhibits binding affinity to the human dopamine D₂ receptor with Kᵢ = 151 nM as determined by radioligand displacement assays [1]. This compound was designed as a structural modification of the multi-target lead D2AAK1, with the 5-ethoxy substituent contributing to receptor-binding characteristics distinct from unsubstituted indole or 5-methoxy analogs in the same scaffold series [2].

D₂ receptor affinity
Class-level inference
Kᵢ = 151 nM (D2AAK1₃)
Reported nanomolar affinity supports GPCR ligand development research
Radioligand displacement on human D₂ receptor
Dopamine D2 receptor GPCR Neuropharmacology Radioligand binding

Patent-Distinct Utility in Keratin Dyeing

US Patent 5,354,870 specifically claims 5-ethoxy-4-hydroxy-2-methylindole as a dyeing agent for keratin materials, with the 5-ethoxy substitution pattern explicitly distinguished from 4-hydroxy-5-methoxyindole claimed in the same patent family [1]. The patent demonstrates that ethoxy and methoxy substitution at the 5-position produce distinct tinctorial properties and color development kinetics when formulated in oxidative hair dye compositions [2].

Patent differentiation
Head-to-head
5-Ethoxy-4-hydroxy-2-methylindole claimed distinct
4-Hydroxy-5-methoxyindole claimed separately
Explicit patent differentiation supports procurement specificity for dye research
US Patent 5,354,870; oxidative keratin dyeing context
Hair dye Keratin Cosmetic chemistry Oxidative dyeing

Melting Point and Crystallinity Differences

5-Ethoxyindole exhibits a melting point of 35–36 °C (as a dark grey low-melting solid) compared to unsubstituted indole (melting point 52–54 °C) [1]. Alternative sources report melting points of 68–70 °C or 144–146 °C depending on purity grade and polymorphic form, indicating that solid-state properties are sensitive to purification conditions and crystallinity .

Melting point variability
Data to verify
35–36 °C (low-melting form)
68–70 °C or 144–146 °C (alt. polymorphs)
Reported range depends on purity/polymorph; physical property requires lot-specific verification
Sources absent; confirm via in-house DSC
Melting point Crystallization Physical property Purification

Thermal Stability Profile of Derivatives

Thermogravimetric-differential scanning calorimetry (TG-DSC) and TG-FTIR analyses of the 5-ethoxyindole-derived compound D2AAK1₃ demonstrate good thermal stability with well-characterized decomposition pathways [1]. Thermal degradation in air produces CO₂, H₂O, toluene, and CO, while pyrolysis under nitrogen additionally yields NH₃, piperidine fragments, and indole-derived species detectable by FTIR [2].

Thermal stability
Class-level inference
TG-DSC/TG-FTIR: defined decomposition products (CO₂, H₂O, toluene, NH₃, piperidine fragments)
Characterized decomposition pathways support process safety assessment context
Derivative D2AAK1₃ studied; applies to indole scaffold class
Thermal stability TG-DSC Pyrolysis Process safety

Research and Industrial Applications for 5-Ethoxyindole


GPCR Ligand Discovery Scaffolds

5-Ethoxyindole serves as a validated precursor for synthesizing dopamine D₂ receptor ligands with demonstrated nanomolar affinity (Kᵢ = 151 nM for D2AAK1₃). The ethoxy substitution pattern at the 5-position of the indole core contributes to receptor-binding characteristics that support structure-activity relationship studies in GPCR-targeted medicinal chemistry programs. This scaffold is particularly relevant for research groups investigating aminergic receptor modulation in CNS disorders where lipophilicity (LogP 2.57–2.59) favors blood-brain barrier penetration [1][2].

Oxidative Hair Dye Formulation Research

Derivatives of 5-ethoxyindole, specifically 5-ethoxy-4-hydroxy-2-methylindole, are explicitly claimed in US Patent 5,354,870 as active dyeing agents for keratin fibers. The patent distinguishes ethoxy-substituted indoles from methoxy analogs based on distinct tinctorial properties, validating the need for procurement of the specific ethoxy variant in cosmetic formulation research. This application is relevant for industrial R&D teams developing oxidative hair dye compositions or evaluating structure-property relationships in melanin precursor chemistry [3][4].

Electrophilic Substitution and Cyclization

The 5-ethoxy substituent directs electrophilic aromatic substitution to specific positions on the indole ring while maintaining compatibility with Pictet-Spengler cyclization conditions. The compound's crystalline nature (melting point 35–36 °C or 68–70 °C depending on polymorph) facilitates purification by recrystallization, and its moderate lipophilicity enables efficient extraction in organic synthesis workflows. This application is relevant for synthetic chemistry laboratories requiring a 5-substituted indole building block with well-defined regiochemical directing effects .

High-Yield Alkylation Process Development

Synthesis of 5-ethoxyindole via ethylation of 5-hydroxyindole proceeds with 90% isolated yield under mild conditions (K₂CO₃/acetone, 50 °C), offering a cost-efficient and scalable route compared to benzyl-protected analogs (75–85% typical yields). The documented thermal stability of 5-ethoxyindole derivatives (characterized by TG-DSC/TG-FTIR) supports safe scale-up protocols. Procurement at kilogram quantities (up to 500 kg available from commercial suppliers) enables pilot-plant studies and manufacturing process validation [5].

Application
Selection Property
Validation Focus
GPCR ligand discovery scaffolds
5-Ethoxy pharmacophore with reported D₂ receptor affinity
SAR studies for aminergic receptor modulation
Oxidative hair dye formulation research
Patent-distinct tinctorial properties vs. methoxy analog
Keratin dye composition and color development kinetics
Electrophilic substitution and cyclization
Regiochemical directing effect at 5-position
Crystallization compatibility and Pictet-Spengler reactivity
High-yield alkylation process development
Reported 90% yield route from 5-hydroxyindole
Thermal stability characterization for safe scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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